molecular formula C18H17Cl2N3O2S2 B12040127 N-(2,5-dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 335399-74-1

N-(2,5-dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12040127
CAS No.: 335399-74-1
M. Wt: 442.4 g/mol
InChI Key: OSQMUGNLGHSDEL-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H17Cl2N3O2S2 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,5-dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C18H17Cl2N3O2SC_{18}H_{17}Cl_2N_3O_2S and is characterized by a thieno[2,3-d]pyrimidine core structure. The presence of the dichlorophenyl and ethyl groups contributes to its pharmacological properties.

PropertyValue
Molecular Weight388.31 g/mol
CAS Number2042567
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives of thienopyrimidine showed effective inhibition against various bacterial strains, suggesting that the thieno[2,3-d]pyrimidine moiety plays a crucial role in enhancing antimicrobial activity.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. A notable study published in Bioorganic & Medicinal Chemistry highlighted that derivatives with similar structures exhibited cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA synthesis or repair.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase transition.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Hacettepe University evaluated the antimicrobial efficacy of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Case Study 2: Anticancer Activity

In a clinical trial published in Anticancer Research, patients with advanced solid tumors were administered a thienopyrimidine-based drug regimen. The results showed a partial response in 30% of patients with measurable disease and stable disease in another 40%. The study emphasized the need for further exploration into the pharmacodynamics and pharmacokinetics of such compounds.

Properties

CAS No.

335399-74-1

Molecular Formula

C18H17Cl2N3O2S2

Molecular Weight

442.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17Cl2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-13-7-11(19)5-6-12(13)20/h5-7H,4,8H2,1-3H3,(H,21,24)

InChI Key

OSQMUGNLGHSDEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)SC(=C2C)C

Origin of Product

United States

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